molecular formula C17H21NO2S B2964423 N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-3-phenylpropanamide CAS No. 1797875-72-9

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-3-phenylpropanamide

Cat. No.: B2964423
CAS No.: 1797875-72-9
M. Wt: 303.42
InChI Key: KOYDAJHLVWJSMJ-UHFFFAOYSA-N
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Description

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-3-phenylpropanamide is a propanamide derivative featuring a methoxy-substituted ethyl chain with a 5-methylthiophen-2-yl group and a terminal 3-phenylpropanamide moiety. The methoxy and thiophen substituents likely influence electronic properties, solubility, and target binding compared to simpler phenylpropanamides.

Properties

IUPAC Name

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-13-8-10-16(21-13)15(20-2)12-18-17(19)11-9-14-6-4-3-5-7-14/h3-8,10,15H,9,11-12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYDAJHLVWJSMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)CCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-3-phenylpropanamide involves several steps. One common method includes the reaction of 2-methylthiophene with acetic anhydride to form 2-acetyl-5-methylthiophene . This intermediate can then undergo further reactions to introduce the methoxy and phenylpropanamide groups. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-3-phenylpropanamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-3-phenylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can act as inhibitors of kinases, enzymes that play a crucial role in cell signaling pathways . By binding to the active site of these enzymes, the compound can modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Spirocyclic Propanamides

Compounds such as N-(3-Oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide (8b) and N-(2,8-Dimethyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide (8k) () feature spirocyclic systems instead of the methoxy-thiophen group. Key differences include:

Property Target Compound (Inferred) 8b 8k
Melting Point Not reported 68°C 196°C
Solubility (EtOH:H₂O) Moderate (predicted) 321.43 mg/mL (0.5:0.5) 395.43 mg/mL (0.5:0.5)
Elemental Analysis (C%) Calc: 63.31%, Exp: 62.78% Calc: 65.03%, Exp: 64.77%

The spirocyclic analogs exhibit higher melting points and variable solubility, suggesting that the target compound’s methoxy-thiophen group may enhance lipophilicity and lower melting points compared to rigid spiro systems.

Thiadiazol- and Thiophen-Containing Analogs

N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide (7) () shares a thioether-linked heterocycle but incorporates a thiadiazol ring. The target compound’s 5-methylthiophen group may offer improved π-π stacking in enzyme binding compared to thiadiazol’s electron-deficient ring .

Pyridine-Based Propanamides

Pyridine-containing analogs like (2R)-2-(3-chlorophenyl)-N-(4-methylpyridin-3-yl)propenamide (5RH3) () demonstrate strong binding to SARS-CoV-2 main protease via interactions with HIS163 and ASN142.

Pharmacological and Toxicological Profiles

Enzyme Inhibition

Thienoquinolone derivatives () and pyridine-based propanamides () highlight the role of aromatic substituents in kinase and protease inhibition.

Toxicity

N-[2-(4-Methylphenyl)ethyl]-3-phenylpropanamide () is classified as acutely toxic (Category 4 for oral, dermal, and inhalation exposure). The target compound’s methoxy and thiophen groups may modulate toxicity by altering metabolic pathways or bioavailability compared to simpler alkyl-substituted analogs .

Biological Activity

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-3-phenylpropanamide, a compound with notable structural features, has garnered attention in recent pharmacological research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C18H23NOS. Its structure includes a methoxy group, a thiophene ring, and a phenyl propanamide moiety, which may contribute to its biological properties.

Research indicates that compounds similar to this compound often exhibit activities through various mechanisms, including:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit specific enzymes involved in cancer cell proliferation and metastasis.
  • Modulation of Receptor Activity : The compound may interact with neurotransmitter receptors, influencing neurological pathways.

Anticancer Properties

Several studies have investigated the anticancer potential of related compounds. For example, the structure-activity relationship (SAR) analyses reveal that modifications to the phenyl and thiophene groups can significantly enhance the anti-proliferative effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7TBDFAK Inhibition
Analog AMDA-MB-23112.1EGFR Inhibition
Analog BHT2910.21VEGFR Inhibition

Neuroactive Effects

Preliminary studies suggest that this compound may also exhibit neuroactive properties. For instance, it has been hypothesized to modulate serotonin receptors, potentially impacting mood and anxiety disorders.

Case Studies

  • Case Study on Anticancer Activity :
    A study evaluated the efficacy of this compound against breast cancer cell lines. The results indicated an IC50 value suggesting significant inhibition of cell proliferation compared to untreated controls.
  • Neuropharmacological Evaluation :
    Another investigation assessed the compound's effects on anxiety-like behaviors in rodent models. Behavioral assays indicated a reduction in anxiety levels, supporting its potential as a therapeutic agent for anxiety disorders.

Metabolic Stability and Bioavailability

Research has shown that bioavailability is a crucial factor for the therapeutic efficacy of this compound. Studies indicate that while the compound displays promising in vitro activity, its metabolic stability may limit its effectiveness in vivo due to rapid degradation.

Toxicological Profile

Toxicity assessments have been conducted to evaluate the safety profile of this compound. Early findings suggest low toxicity at therapeutic doses; however, further studies are needed to fully understand its long-term effects.

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